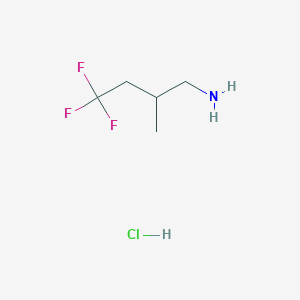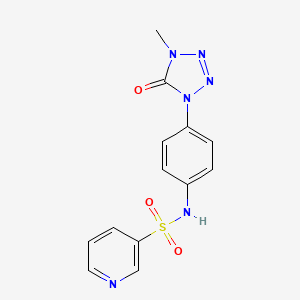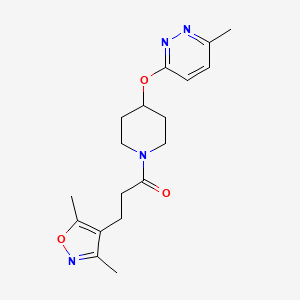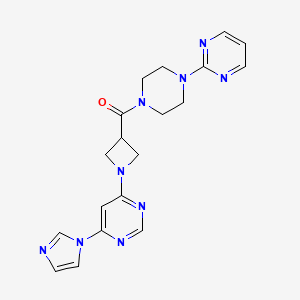![molecular formula C22H17NO5 B2751602 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2097914-01-5](/img/structure/B2751602.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide, also known as FPHC, is a compound that belongs to the class of chromene derivatives. It has shown potential in various scientific research applications, including its use as a drug candidate for the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Structural and Crystallographic Studies
4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a related compound, has been studied for its crystallographic properties. This research focused on the molecule's crystallization and the conformation about the C-N bond, providing insight into the structural aspects of similar compounds (Reis et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of certain coumarin derivatives containing thiazolidin-4-one ring, closely related to the compound of interest, have been examined. These studies offer valuable insights into the synthetic routes and potential biological properties of similar compounds (Ramaganesh et al., 2010).
Novel Synthesis Methods
Research has been conducted on efficient synthesis methods for chromene derivatives, which include compounds structurally related to the one . These methods focus on achieving high yields and developing environmentally friendly synthesis processes (Khalilzadeh et al., 2011).
Catalyst-Free Synthesis Approaches
Studies on catalyst-free synthesis of chromene derivatives have been explored. This research is significant for understanding the synthesis of similar compounds in an environmentally sustainable manner (He et al., 2012).
Antioxidant and Antibacterial Properties
Investigations into chromene-3-carboxamide derivatives have demonstrated potential antioxidant and antibacterial properties. Such studies are crucial for assessing the potential therapeutic applications of related compounds (Subbareddy & Sumathi, 2017).
Chemosensory Applications
Research into coumarin-based fluorophores has revealed their potential as chemosensors for detecting specific ions and molecules, demonstrating the versatility of coumarin derivatives in sensor technologies (Meng et al., 2018).
Mécanisme D'action
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The related resveratrol analogue induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide may interact with its targets to cause cell cycle arrest, leading to changes in cell proliferation.
Biochemical Pathways
The compound may affect the p53–p21CIP1/WAF1 pathway, leading to cell cycle arrest . This pathway is crucial for controlling cell proliferation and preventing the formation of cancer. The compound’s effect on this pathway could lead to downstream effects on cell growth and division.
Result of Action
The compound’s action may result in the arrest of the cell cycle, specifically at the G2/M phase . This could lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-18(14-7-9-15(10-8-14)19-6-3-11-27-19)13-23-21(25)17-12-16-4-1-2-5-20(16)28-22(17)26/h1-12,18,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBZJKJGUYBLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)
![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)



![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

